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Compound of Interest

Compound Name: Phosphamidon-d10
Cat. No.: B1162552
Get Quote

Strategic Overview & Retrosynthetic Analysis

Phosphamidon is a systemic organophosphate insecticide. For accurate residue analysis at
trace levels (ppb/ppt), an isotopically labeled internal standard is required to compensate for
matrix effects and ionization suppression.

Why d107? The choice of a d10-label (replacing the 10 hydrogens on the two
-ethyl groups) is chemically superior to labeling the

-methyl groups (d6) for two reasons:

o Metabolic Stability: The

-methyl groups are susceptible to hydrolysis and metabolic demethylation. The
-ethyl groups are more robust, ensuring the IS tracks the parent molecule through extraction.

* Mass Shift: A +10 Da shift provides a clean spectral window, avoiding interference from the
M+2 and M+4 isotopes of naturally occurring chlorine (35CI/37Cl) in the native analyte.
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Synthetic Pathway (Graphviz)

Diethylamine-d10 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
(CAS: 120092-66-2) (Diketene-Acetone Adduct)

Reflux, Toluene
(- Acetone)

Sulfuryl Chloride

N,N-(Diethyl-d10)-acetoacetamide (S02CI2)

2,2-Dichloro-N,N-(diethyl-d10)- Trimethyl Phosphite
acetoacetamide P(OMe)3

Reflux, Chlorobenzene
(- MeCl)

Phosphamidon-d10
(Z/E Mixture)

Click to download full resolution via product page

Caption: Three-step synthetic pathway utilizing the "Safe Diketene" equivalent to maximize
incorporation of the expensive deuterated amine.

Detailed Experimental Protocols
Step 1: Synthesis of N,N-(Diethyl-d10)-acetoacetamide

Rationale: Direct reaction with diketene is hazardous. Using 2,2,6-trimethyl-4H-1,3-dioxin-4-one
(diketene-acetone adduct) releases acetylketene in situ upon heating, providing a high-yielding,
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atom-economical reaction with the expensive Diethylamine-d10.
Reagents:

e Diethylamine-d10 (>99 atom % D): 10.0 mmol

e 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: 10.5 mmol (1.05 eq)

e Solvent: Anhydrous Toluene (15 mL)

Protocol:

Charge a flame-dried reaction flask with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and anhydrous
toluene under nitrogen.

» Heat the solution to 110°C (reflux). The adduct decomposes to release acetylketene and
acetone.

e Add Diethylamine-d10 dropwise over 10 minutes. The volatile acetone byproduct will distill
off (or can be removed via a Dean-Stark trap if scale permits, though not strictly necessary
for this stoichiometry).

e Reflux for 2—3 hours. Monitor consumption of amine by TLC (visualize with KMnO4).
o Cool to room temperature and concentrate in vacuo to remove toluene and residual acetone.

« Purification: The residue is typically pure enough for the next step. If needed, purify via short-
path distillation or flash chromatography (Ethyl Acetate/Hexane).

Step 2: Synthesis of 2,2-Dichloro-N,N-(diethyl-d10)-
acetoacetamide

Rationale: Sulfuryl chloride (SO2CI2) allows for precise control over alpha-chlorination
compared to CI2 gas.

Reagents:

¢ N,N-(Diethyl-d10)-acetoacetamide (from Step 1): 10.0 mmol
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 Sulfuryl Chloride: 22.0 mmol (2.2 eq)
e Solvent: Dichloromethane (DCM, 20 mL)
Protocol:

Dissolve the amide in DCM and cool to 0°C in an ice bath.

e Add Sulfuryl Chloride dropwise over 20 minutes. The reaction is exothermic; control the rate
to maintain temperature < 5°C.

» Allow the mixture to warm to room temperature and stir for 4 hours.

o Workup: Wash the organic layer with cold water (2 x 10 mL), saturated NaHCO3 (to remove
acid), and brine.

o Dry over Na2S04, filter, and concentrate to yield the dichloro-intermediate as a pale yellow
oil.

¢ Note: This intermediate is unstable; proceed immediately to Step 3.

Step 3: Perkow Reaction to Phosphamidon-d10

Rationale: The Perkow reaction rearranges an alpha-halo ketone and a trialkyl phosphite into a
vinyl phosphate.

Reagents:

e 2,2-Dichloro-N,N-(diethyl-d10)-acetoacetamide: 10.0 mmol
o Trimethyl Phosphite: 12.0 mmol (1.2 eq)

e Solvent: Chlorobenzene (15 mL) or Neat

Protocol:

» Dissolve the dichloro-amide in chlorobenzene.

e Heat the solution to 80-90°C.
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e Add Trimethyl Phosphite dropwise. The reaction evolves Methyl Chloride (MeCl) gas—
perform in a well-ventilated fume hood.

 After addition, increase temperature to reflux (approx. 130°C) for 1 hour to drive the reaction
to completion and remove MeCl.

* Remove solvent and excess phosphite under high vacuum.

» Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient) is
recommended to separate the Z/E isomers if necessary, though for IS purposes, the mixture
is often used.

Characterization & Validation
Isomerism

Phosphamidon exists as a mixture of Z (cis) and E (trans) isomers, typically in a 70:30 (Z:E)
ratio. The Z-isomer is the more biologically active form, but both will be present in the
synthesis.

Comparative Analytical Data

The following table highlights the critical spectral differences between the native analyte and
the d10-standard.
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Native .

Feature . Phosphamidon-d10 Notes
Phosphamidon

Molecular Formula C10H19CINO5P C10H9D10CINO5P

Exact Mass

_ _ 299.07 309.13 A =+10.06 Da
(Monoisotopic)
1H NMR: N-Ethyl Quartet, ~3.4 ppm Key confirmation of
Absent )

(CH2) (4H) labeling

1H NMR: N-Ethyl ] Key confirmation of
Triplet, ~1.1 ppm (6H)  Absent

(CH3) labeling
] Doublet, ~2.4 ppm Doublet, ~2.4 ppm
1H NMR: Vinyl-CH3 Unchanged
(3H) (3H)
Doublet, ~3.7 ppm Doublet, ~3.7 ppm
1H NMR: O-Methyl Unchanged
(6H) (6H)
~-4.0 ppm (relative to Characteristic of vinyl
31P NMR ~-4.0 ppm

H3PO4)

phosphate

MS Fragmentation
(ESI+)

m/z 300 -> 127

Daughter ion retains
m/z 310 -> 137
label

Self-Validating Quality Control

e |sotopic Purity Check: Run a high-resolution MS scan. The contribution of the M+0 (native)

peak must be < 0.5% to prevent interference with trace analysis.

» Stereochemical Ratio: Use 1H NMR (Vinyl-CH3 signal) to integrate and confirm the Z/E ratio

matches the commercial standard (approx 73:27).

Safety & Handling

o Toxicity: Phosphamidon is a potent cholinesterase inhibitor (WHO Class la). While the d10-

analog is used in small quantities, treat it with the same extreme caution as the native

pesticide.
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Volatile Byproducts: Step 3 generates Methyl Chloride (gas), a suspected carcinogen. Use a
caustic scrubber or efficient hood ventilation.

Storage: Store at -20°C under Argon. Phosphates are susceptible to hydrolysis; exclude
moisture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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